molecular formula C9H7ClN2O B099125 8-Chloro-2-methylquinazolin-4(1H)-one CAS No. 19407-54-6

8-Chloro-2-methylquinazolin-4(1H)-one

Cat. No.: B099125
CAS No.: 19407-54-6
M. Wt: 194.62 g/mol
InChI Key: KEGYAYOQTQMORC-UHFFFAOYSA-N
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Description

8-Chloro-2-methylquinazolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 2nd position of the quinazoline ring imparts unique chemical properties to this compound.

Scientific Research Applications

Chemistry:

    Catalysis: 8-Chloro-2-methylquinazolin-4(1H)-one is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Anticancer Research: Due to its structural similarity to other biologically active quinazolines, it is investigated for its potential anticancer properties.

    Antimicrobial Activity: The compound is also explored for its antimicrobial effects against various pathogens.

Industry:

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Safety and Hazards

In terms of safety and hazards, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 8-Chloro-2-methylquinazolin-4(1H)-one typically begins with 2-amino-5-chlorobenzonitrile and acetic anhydride.

    Reaction Steps:

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the synthesis is scaled up using batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Chloro-2-methylquinazolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form 8-chloro-2-methylquinazolin-4-amine.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation Products: Various quinazolinone derivatives.

    Reduction Products: 8-Chloro-2-methylquinazolin-4-amine.

    Substitution Products: Substituted quinazolinones with different functional groups replacing the chlorine atom.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: 8-Chloro-2-methylquinazolin-4(1H)-one interacts with specific enzymes, inhibiting their activity. This interaction is often mediated through the binding of the compound to the active site of the enzyme.

    Cell Signaling Pathways: The compound can modulate cell signaling pathways, leading to changes in cellular functions such as proliferation and apoptosis.

Comparison with Similar Compounds

    Quinazoline: The parent compound of the quinazoline family, known for its biological activity.

    4-Chloroquinazoline: Similar in structure but lacks the methyl group at the 2nd position.

    2-Methylquinazoline: Similar in structure but lacks the chlorine atom at the 8th position.

Uniqueness:

    Structural Features: The presence of both a chlorine atom at the 8th position and a methyl group at the 2nd position makes 8-Chloro-2-methylquinazolin-4(1H)-one unique. These structural features contribute to its distinct chemical and biological properties.

    Biological Activity: The combination of these substituents enhances its potential as a bioactive molecule, making it a valuable compound for research and development.

Properties

IUPAC Name

8-chloro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGYAYOQTQMORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650061
Record name 8-Chloro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19407-54-6
Record name 8-Chloro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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